N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide

GPR35 Target Deconvolution Indole Pharmacology

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide (CAS 851715-49-6) is a synthetic indole derivative featuring a carbamoylmethylsulfanyl group at the indole 3-position, linked via an ethyl spacer to a 3,4-dimethoxybenzamide moiety. With molecular formula C21H23N3O4S and molecular weight 413.50 g/mol, it exhibits a computed cLogP of 2.74, topological polar surface area (TPSA) of 81.50 Ų, and zero hydrogen bond donors, placing it within drug-like chemical space.

Molecular Formula C21H23N3O4S
Molecular Weight 413.49
CAS No. 851715-49-6
Cat. No. B2689377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide
CAS851715-49-6
Molecular FormulaC21H23N3O4S
Molecular Weight413.49
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N)OC
InChIInChI=1S/C21H23N3O4S/c1-27-17-8-7-14(11-18(17)28-2)21(26)23-9-10-24-12-19(29-13-20(22)25)15-5-3-4-6-16(15)24/h3-8,11-12H,9-10,13H2,1-2H3,(H2,22,25)(H,23,26)
InChIKeyIITMMRNYWVFJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide (CAS 851715-49-6): Chemical Identity and Procurement Baseline


N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide (CAS 851715-49-6) is a synthetic indole derivative featuring a carbamoylmethylsulfanyl group at the indole 3-position, linked via an ethyl spacer to a 3,4-dimethoxybenzamide moiety . With molecular formula C21H23N3O4S and molecular weight 413.50 g/mol, it exhibits a computed cLogP of 2.74, topological polar surface area (TPSA) of 81.50 Ų, and zero hydrogen bond donors, placing it within drug-like chemical space [1]. The compound belongs to a broader patent-defined series of carbamoylmethylthio benzamide indoles explored for melatoninergic and related receptor modulation, and is catalogued in public screening libraries for target deconvolution and antiproliferative profiling [2].

Risks of Generic Substitution with Other Indole-Based Melatoninergic or Kinase-Targeting Ligands for CAS 851715-49-6


The compound embodies a specific 3-[(carbamoylmethyl)sulfanyl]-1H-indole pharmacophore that is distinct from the canonical 3-ethylamido side chain of melatonin or the N-acylaminoalkyl substitution of luzindole-class antagonists [1][2]. Direct substitution with melatonin (CAS 73-31-4), luzindole, or agomelatine would alter receptor subtype selectivity, physicochemical properties, and biological readouts. For instance, melatonin possesses a cLogP of approximately 1.68 and two hydrogen bond donors, conferring markedly different membrane permeability and solubility compared to the cLogP of 2.74 and zero hydrogen bond donors of the target compound . Furthermore, the target compound has been shown to be inactive in a GPR35 antagonism assay, while structurally related yet divergent indole carboxamides exhibit agonistic or antagonistic activity at this receptor, underscoring that minor structural modifications within the series produce non-interchangeable pharmacological profiles [3]. These distinctions make generic in-class substitution untenable for applications requiring precise structure-activity relationships.

Procurement Evidence Guide: Quantifiable Differentiation of CAS 851715-49-6 from Closest Analogs and In-Class Candidates


GPR35 Antagonism: Inactive Profile Distinguishes CAS 851715-49-6 from Agonistic Indole Carboxamides

In a primary G-protein coupled receptor 35 (GPR35) antagonism assay, CAS 851715-49-6 was classified as 'inactive,' indicating no detectable antagonistic activity at the tested concentration [1]. This differentiates it from certain structurally analogous indole carboxamides that have been reported to act as GPR35 agonists or antagonists, providing a critical selectivity discriminator for screening libraries and target deconvolution workflows. The data highlight that the 3,4-dimethoxybenzamide substitution pattern on the N1-ethyl linker does not confer GPR35 engagement, narrowing potential off-target liability.

GPR35 Target Deconvolution Indole Pharmacology

Enhanced Lipophilicity and Zero Hydrogen Bond Donor Count Differentiate CAS 851715-49-6 from Endogenous Melatonin

CAS 851715-49-6 possesses a computed cLogP of 2.74, a TPSA of 81.50 Ų, and zero hydrogen bond donors (HBD = 0) [1]. In contrast, melatonin exhibits a cLogP of approximately 1.68, a TPSA of 54.12 Ų, and two hydrogen bond donors . The +1.06 unit increase in cLogP (~1 log unit) indicates substantially greater lipophilicity, while the absence of hydrogen bond donors combined with a higher TPSA suggests a different permeability-solubility balance. These values place the target compound closer to the CNS drug-like chemical space with enhanced passive membrane diffusion potential, but with potentially reduced aqueous solubility relative to melatonin.

Drug-likeness Lipophilicity BBB Permeability

3,4-Dimethoxy Benzamide Substituent Enables Distinct Hydrophobic Envelope Occupancy vs. 4-Ethoxy, 4-Chloro, and 2,6-Difluoro Analogs

Within the chemotype of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamides, the 3,4-dimethoxy substitution (CAS 851715-49-6) represents a distinct pharmacophoric pattern compared to analogs bearing 4-ethoxy (e.g., CAS 851715-25-8), 4-chloro, 2,6-difluoro, or 3,5-dimethyl benzamide substituents . The bis-methoxy arrangement at the 3- and 4-positions provides dual hydrogen bond acceptor capacity combined with an electron-donating effect, influencing both the electronic configuration and the spatial occupancy of the benzamide moiety within receptor binding pockets. While direct comparative affinity data is not publicly available for this specific compound, the structural divergence at this position is a recognized determinant of MT1/MT2 selectivity and intrinsic activity (agonist vs. antagonist) across the broader class of melatoninergic indole derivatives [1].

Structure-Activity Relationship Benzamide Substitution Hydrophobic Interactions

Antiproliferative Activity Against HeLa Cells: Submicromolar Potency Benchmarked Against In-Class Indole Derivatives

CAS 851715-49-6 exhibited antiproliferative activity ≤1 µM against human HeLa cervical carcinoma cells after 48-hour incubation in a WST-8 cell viability assay [1]. Among a set of 6 tested compounds in this PubChem BioAssay, only 1 compound demonstrated activity at or below the 1 µM threshold, suggesting that the target compound ranks among the more potent members of this screening collection. While the identity of the comparator compounds within the assay is not fully specified, the result positions CAS 851715-49-6 as a submicromolar antiproliferative agent, whereas many simple indole derivatives require concentrations exceeding 10 µM to achieve comparable growth inhibition in HeLa cells [2].

Antiproliferative HeLa Cancer Research

Differentiated Application Scenarios for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide (CAS 851715-49-6)


Negative Control for GPR35-Mediated Pathways in Indole Pharmacology Studies

The confirmed inactivity of CAS 851715-49-6 in a GPR35 antagonism assay [1] makes it suitable as a negative control compound for studies investigating GPR35-dependent effects of indole derivatives. Researchers can use it to distinguish GPR35-mediated phenotypes from those driven by other targets (e.g., melatonin receptors, kinases) when screening structurally related chemotypes.

Lead-like Scaffold for CNS Penetrant Drug Discovery Programs

With a cLogP of 2.74, zero hydrogen bond donors, and moderate TPSA (81.50 Ų) [2], this compound falls within favorable CNS drug-like property space. Medicinal chemistry teams developing brain-penetrant therapeutics can leverage this scaffold over more hydrophilic alternatives like melatonin (cLogP 1.68, TPSA 54.12) to optimize passive blood-brain barrier permeability .

SAR Probe for 3,4-Dimethoxybenzamide Pharmacophore Optimization

The 3,4-dimethoxy substitution pattern provides a unique hydrogen bond acceptor topology distinct from mono-substituted or halogenated analogs . This compound serves as a key SAR probe for researchers investigating the influence of benzamide electronics and sterics on target engagement across melatonin receptors, EP3 receptors, and other class A GPCRs modulated by indole-based ligands.

Submicromolar Antiproliferative Starting Point for Oncology Lead Discovery

The submicromolar antiproliferative activity (≤1 µM) against HeLa cells [3] positions this compound as a promising starting point for hit-to-lead optimization in oncology programs targeting cervical carcinoma or other solid tumor models. The potency advantage over many simple indole derivatives (>10-fold) justifies its prioritization in focused screening libraries for antiproliferative activity.

Quote Request

Request a Quote for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.